Piritrexim
Overview
Description
Piritrexim is a small molecule that has been used in trials studying the treatment of Bladder Cancer, Urethral Cancer, and Transitional Cell Cancer of the Renal Pelvis and Ureter . It belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines, which are compounds containing the pyrido [2,3-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of Piritrexim involves the use of the antitumor drug as a template molecule in aqueous microsuspension polymerisation . The molecularly imprinted column exhibited strong retention behaviour to the template molecule .
Molecular Structure Analysis
The molecular structure of Piritrexim is characterized by a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position . The x-ray structure of the Pneumocystis carinii dihydrofolate reductase (DHFR):trimethoprim:NADPH ternary complex was used as a structural template to generate models for the P. carinii DHFR:piritrexim:NADPH complex .
Chemical Reactions Analysis
Molecularly imprinted microspheres were synthesized using Piritrexim as a template molecule by aqueous microsuspension polymerisation . The molecularly imprinted column exhibited strong retention behaviour to the template molecule .
Physical And Chemical Properties Analysis
Piritrexim has a chemical formula of C17H19N5O2 and an average weight of 325.3651 . It is a small molecule and is classified as investigational .
Scientific Research Applications
Antiparasitic, Antipsoriatic, and Antitumor Properties
Piritrexim, a synthetic antifolate agent, has demonstrated antiparasitic, antipsoriatic, and antitumor properties. It acts by inhibiting the enzyme dihydrofolate reductase, thereby disrupting folate metabolism, DNA synthesis, and cell division (Piritrexim Isethionate, 2020).
Cancer Treatment Applications
Piritrexim has been evaluated in advanced, refractory carcinoma of the urothelium, though its efficacy in this context has been minimal. In a study involving patients with transitional cell carcinoma of the bladder, it showed limited activity and a notable dose-limiting toxicity was myelosuppression (B. Roth et al., 2002).
Use in Combination Cancer Therapies
Research has explored combining piritrexim with other cancer drugs like gemcitabine and paclitaxel. In a phase I study, this combination was found to be safe and suggested potential efficacy in certain cancers such as transitional cell carcinomas (Glenn Liu et al., 2003).
Molecular Modeling and Synthesis Variations
Studies have focused on the synthesis of structural variations of piritrexim to enhance its anticancer properties. Molecular modeling and docking studies support these efforts, showing that these analogs effectively bind within the DHFR active site, correlating with their experimental antitumor activity (Mario Zink et al., 2004).
Designing New Analogs for Enhanced Anticancer Activity
Further research has been dedicated to designing new piritrexim analogs, with some demonstrating significant in vitro anticancer activity against human breast cancer cell lines. These developments have included detailed docking studies on various receptors to understand the binding and efficacy of these new compounds (P. P. Warekar et al., 2018).
QSAR Studies for Optimized Inhibition
Quantitative structure-activity relationship (QSAR) studies have been conducted to optimize piritrexim analogs as inhibitors of DHFR, providing insight into the molecular interactions that govern their inhibitory potential (V. Agrawal et al., 2002).
Exploration in Diverse Cancer Types
Piritrexim's effectiveness has been assessed in various cancer types, including transitional cell cancer of the bladder, demonstrating its potential as an active drug in specific cancer treatments. Its use, however, is limited by myelosuppression as a major toxicity (M. Khorsand et al., 2004).
Synthesis Techniques
Advancements in the synthesis of piritrexim, such as using palladium(0)-catalyzed cross-coupling reactions, have been explored to develop more effective routes for its production (D. Chan & A. Rosowsky, 2005).
Safety And Hazards
Safety measures for handling Piritrexim include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXSSYDSOJBUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223032 | |
Record name | Piritrexim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piritrexim | |
CAS RN |
72732-56-0 | |
Record name | Piritrexim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72732-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piritrexim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piritrexim | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piritrexim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRITREXIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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